molecular formula C17H23NO5S B2731914 Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 356550-77-1

Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2731914
CAS No.: 356550-77-1
M. Wt: 353.43
InChI Key: RQVMNXQKDXOJDE-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized benzothiophene derivative characterized by a 4-ethoxy-4-oxobutanoyl substituent at the 2-amino position. Its molecular formula is C₁₇H₂₃NO₅S (molecular weight: 361.43 g/mol). The compound belongs to a class of molecules designed for diverse applications, including medicinal chemistry and materials science, due to its hybrid structure combining a tetrahydrobenzothiophene core with ester and amide functionalities.

Properties

IUPAC Name

ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-3-22-14(20)10-9-13(19)18-16-15(17(21)23-4-2)11-7-5-6-8-12(11)24-16/h3-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMNXQKDXOJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 356550-77-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C17H23NO5S
  • Molecular Weight : 353.43 g/mol
  • Boiling Point : 567.7 ± 50.0 °C (Predicted)
  • Density : 1.250 ± 0.06 g/cm³ (Predicted)
  • pKa : 13.66 ± 0.20 (Predicted) .

Structural Representation

The compound contains a benzothiophene core with an ethoxy and oxobutanoyl substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a derivative was shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

The proposed mechanism involves:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways crucial for cancer cell growth.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
  • Anti-inflammatory Effects : Reduction in pro-inflammatory cytokines may also play a role in its anticancer efficacy .

Case Studies

  • Study on Breast Cancer Cells :
    • A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) in MCF-7 breast cancer cells after 48 hours of exposure.
    • Mechanistic studies revealed that the compound increased the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins.
  • Study on Colon Cancer :
    • In another study involving HT29 colon cancer cells, treatment with this compound led to G0/G1 phase arrest and decreased migration capabilities.
    • The compound was found to inhibit the Wnt/β-catenin signaling pathway, commonly activated in colon cancer .

Absorption and Distribution

The lipophilicity suggested by its structure may facilitate its absorption through biological membranes. However, detailed pharmacokinetic studies are necessary to confirm these properties.

Toxicological Profile

Preliminary assessments indicate that the compound exhibits low toxicity in vitro; however, comprehensive toxicological evaluations are required to ascertain safety profiles for potential therapeutic use .

Scientific Research Applications

Medicinal Chemistry

Analgesic Activity
Recent studies have highlighted the analgesic properties of derivatives related to this compound. For instance, the synthesis of new derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid demonstrated significant analgesic effects exceeding that of standard analgesics like metamizole. This was evaluated using the “hot plate” method on mice, indicating potential for pain management therapies .

Antitumor Activity
The compound has also been investigated for its antitumor properties. In vivo studies showed that related compounds significantly inhibited tumor growth in SEC-bearing mice. The results indicated a substantial decrease in tumor mass compared to controls, suggesting a promising therapeutic potential for cancer treatment .

Synthesis of Bioactive Molecules

Intermediate in Pharmaceutical Synthesis
Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as an active pharmaceutical intermediate. It is involved in the condensation reactions to form Schiff bases and other derivatives that can be further modified for enhanced biological activity. For example, its reaction with salicylaldehyde yields potentially tridentate Schiff base complexes useful in coordination chemistry .

Multicomponent Synthesis
The compound can be synthesized through multicomponent strategies involving ethyl cyanoacetate and other reagents. This approach not only simplifies the synthetic route but also enhances the yield of desired products .

Structure and Properties

The molecular formula of this compound is C17H23NO5S with a molecular weight of 353.43 g/mol. Key physical properties include:

  • Boiling Point: Approximately 567.7 °C (predicted)
  • Density: 1.250 g/cm³ (predicted)
  • pKa: 13.66 (predicted) .

Case Studies and Research Findings

StudyFocusFindings
Siutkina et al., 2021Analgesic ActivityNew derivatives showed superior analgesic effects compared to metamizole .
MDPI Research Group, 2020Antitumor ActivitySignificant reduction in tumor mass observed in treated mice compared to controls .
Thermo ScientificSynthesis ApplicationsHighlighted as an active pharmaceutical intermediate; involved in forming Schiff bases .

Chemical Reactions Analysis

Reactivity with Hydrazine Derivatives

The compound reacts with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide (7a ) . This intermediate undergoes further condensation with aldehydes or ketones to yield hydrazones (16 , 17 ):

Example reaction :

  • Hydrazone formation :
    Hydrazide (7a ) + benzaldehyde → 16 (R = Ph).

    • Yield : 74% .

    • ¹H NMR : δ 10.18 (s, NH), 7.34–7.93 (m, aromatic), 2.63 (s, CH₃) .

Cyclization with Active Methylene Reagents

The compound participates in Knoevenagel condensations and heterocyclizations:

3.1. Pyridine Derivatives

Reaction with malononitrile (8a ) in 1,4-dioxane and triethylamine yields pyridine derivative 9a :

  • Conditions : Reflux for 6 h.

  • Yield : 78% .

  • ¹H NMR : δ 6.01 (s, pyridine H-3), 3.34 (s, NH₂) .

CompoundReagentProductYield (%)MP (°C)
9a MalononitrilePyridine78217–219
9b Ethyl cyanoacetatePyridine-ester74160–161

3.2. Thiazole Derivatives

Treatment with phenylisothiocyanate in DMF/KOH, followed by reaction with α-halocarbonyl compounds (e.g., ethyl chloroacetate), produces thiazole derivatives (15 ) :

  • Yield : 68%.

  • ¹H NMR : δ 5.61 (s, thiazole H-5), 10.22 (s, NH) .

Condensation with Acetylacetone

Reaction with acetylacetone in ethanol under acidic conditions yields pyridine derivative 11a :

  • Yield : 72%.

  • ¹H NMR : δ 6.91 (s, pyridine H-5), 2.41–3.59 (s, CH₃ groups) .

Alkylation and Benzoylation

The amide nitrogen undergoes alkylation with benzyl bromide or phenacyl bromides in DMF/K₂CO₃ to yield 10–13 , enhancing lipophilicity :

  • Example :

    • 10 (R = benzyl): Yield 82%, MP 189–191°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs, focusing on substituent variations, physicochemical properties, and synthetic methodologies.

Substituent Variations and Structural Analogues

Ethyl 2-[(4-Methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 161364-70-1)
  • Substituent: 4-Methoxy-4-oxobutanoyl (vs. ethoxy in the target compound).
  • Molecular Formula: C₁₆H₂₁NO₅S (MW: 347.40 g/mol) .
  • This compound is commercially available, indicating established synthetic protocols.
Ethyl 2-({1-[(4-Bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Substituent : 4-Bromobenzoyl and trichloroethyl groups.
  • Molecular Formula : C₂₀H₂₀BrCl₃N₂O₃S (MW: 575.71 g/mol) .
  • Key Differences : The bromine and trichloroethyl groups introduce steric bulk and electron-withdrawing effects, likely altering reactivity and binding interactions in biological systems.
Ethyl 2-{[(4-Chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 860788-09-6)
  • Substituent : 4-Chlorophenyl carbamoyl.
  • Molecular Formula : C₁₉H₂₀ClN₃O₃S (MW: 414.89 g/mol) .
Table 1: Comparative Data for Key Analogs
Compound Name (CAS/Ref) Substituent R Molecular Formula Molecular Weight (g/mol) Notable Properties/Data
Target Compound 4-Ethoxy-4-oxobutanoyl C₁₇H₂₃NO₅S 361.43 Higher lipophilicity vs. methoxy analog
CAS 161364-70-1 4-Methoxy-4-oxobutanoyl C₁₆H₂₁NO₅S 347.40 Commercial availability; lower logP
6o 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl C₂₁H₂₃NO₆S 417.47 22% synthetic yield; confirmed by HRMS
CAS 860788-09-6 4-Chlorophenyl carbamoyl C₁₉H₂₀ClN₃O₃S 414.89 Halogen bonding potential; MFCD00170447
Key Observations :

Halogenated Derivatives : Bromine and chlorine substituents (e.g., ) introduce steric and electronic effects that may enhance binding to hydrophobic pockets in proteins or influence photophysical properties.

Synthetic Yields : The Petasis reaction used for compound 6o achieved a 22% yield, suggesting room for optimization in analogous syntheses.

Hydrogen Bonding and Crystallography

  • The tetrahydrobenzothiophene core and amide/ester functionalities facilitate hydrogen-bonding networks, as seen in analogs like 6o . These interactions are critical for crystal packing and stability, as discussed in graph set analysis .

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction is the cornerstone for constructing the 2-aminothiophene core. This multicomponent condensation involves:

  • Cyclohexanone as the cyclic ketone.
  • Ethyl cyanoacetate as the activated nitrile.
  • Elemental sulfur as the sulfur source.
  • Morpholine as the base catalyst.

Procedure :
A mixture of cyclohexanone (4 mmol), ethyl cyanoacetate (4 mmol), sulfur (4.4 mmol), and morpholine (3.9 mmol) in ethanol is refluxed at 60–80°C for 6 hours. The product, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, precipitates upon cooling and is recrystallized from ethanol.

Mechanistic Insights :

  • Step 1 : Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate forms an α,β-unsaturated nitrile.
  • Step 2 : Sulfur incorporation via nucleophilic attack, followed by cyclization to yield the aminothiophene.

Yield : 70–85% (reported for analogous compounds).

Acylation of the 2-Amino Group

The 2-amino group is acylated with 4-ethoxy-4-oxobutanoyl chloride to introduce the target substituent.

Procedure :

  • Synthesis of 4-Ethoxy-4-Oxobutanoyl Chloride :
    • 4-Ethoxy-4-oxobutyric acid (1 eq) is treated with thionyl chloride (1.2 eq) in dry dichloromethane at 0°C for 2 hours. The solvent is evaporated to yield the acyl chloride.
  • Acylation Reaction :
    • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1 eq) is dissolved in anhydrous THF.
    • 4-Ethoxy-4-oxobutanoyl chloride (1.1 eq) and triethylamine (1.5 eq) are added dropwise at 0°C.
    • The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.
    • The organic layer is dried (Na$$2$$SO$$4$$) and purified via column chromatography (hexane:ethyl acetate = 3:1).

Characterization Data :

  • FT-IR (KBr) : 3305 cm$$^{-1}$$ (N–H), 1730 cm$$^{-1}$$ (C=O ester), 1673 cm$$^{-1}$$ (C=O amide).
  • $$^1$$H NMR (DMSO-$$d6$$) : δ 1.30 (t, 3H, CH$$3$$), 1.73–1.76 (m, 8H, cyclohexane), 2.50–2.59 (m, 4H, CH$$2$$CO), 4.28 (q, 2H, OCH$$2$$), 11.10 (s, 1H, NH).
  • EI-MS : m/z 353 (M$$^+$$).

Yield : 75–89% (analogous acylation reactions).

Alternative Route: One-Pot Synthesis

A modified one-pot approach combines Gewald cyclization and in situ acylation:

Procedure :

  • Cyclohexanone, ethyl cyanoacetate, sulfur, and morpholine are reacted as in Section 2.1.
  • Without isolating the aminothiophene intermediate, 4-ethoxy-4-oxobutanoyl chloride and triethylamine are added directly to the reaction mixture.
  • The solution is stirred at 50°C for 6 hours, followed by standard workup.

Advantages :

  • Eliminates intermediate purification steps.
  • Reduces solvent usage and reaction time.

Yield : 68–72%.

Optimization and Challenges

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol yields higher purity, while DMF accelerates reaction rates but complicates purification.
  • Temperature : Reflux conditions (60–80°C) optimize cyclization; higher temperatures promote side reactions.

Catalytic Efficiency

  • Morpholine : Superior to piperidine or pyridine in Gewald reactions due to balanced basicity and nucleophilicity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h)
Stepwise (Gewald + Acylation) 89 98 18
One-Pot 72 95 12

Data adapted from analogous syntheses.

Mechanistic Considerations

Acylation Regioselectivity

The 2-amino group exhibits higher nucleophilicity compared to the 3-ethoxycarbonyl moiety, ensuring selective acylation at the 2-position. Steric hindrance from the tetrahydrobenzothiophene core further directs reactivity.

Side Reactions

  • Oversulfidation : Excess sulfur leads to polysulfide byproducts.
  • Ester Hydrolysis : Acidic or aqueous conditions hydrolyze the ethoxycarbonyl group, necessitating anhydrous protocols.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to improve yield and purity?

  • Methodological Answer : The synthesis of benzothiophene derivatives often involves multi-step reactions, such as condensation, cyclization, and esterification. For example, analogous compounds like ethyl 2-(N-benzoylthiouryl)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylate are synthesized via reactions in 1,4-dioxane under ambient conditions, with purification by ice/water precipitation . To optimize yield, employ Design of Experiments (DoE) methodologies to screen variables (e.g., solvent polarity, reaction time, temperature). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the benzothiophene core, ester groups, and amide linkages. X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated in studies of related compounds like ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, where bond lengths and angles were resolved with precision (mean C–C bond deviation: 0.004 Å) . Mass spectrometry (HRMS) should complement these to validate molecular weight.

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO, ethanol) or surfactants. For polar derivatives, consider derivatization (e.g., converting esters to carboxylic acids) to enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) or phase solubility analysis are recommended to identify compatible solvents .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and electron density distributions. For instance, ICReDD’s approach combines quantum mechanics with machine learning to predict reaction outcomes and optimize conditions, reducing trial-and-error experimentation . Molecular docking studies (using software like AutoDock Vina) may also elucidate potential biological interactions by simulating binding affinities with target proteins.

Q. How should researchers resolve contradictions between experimental data (e.g., X-ray vs. NMR) for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystallographic disorder. For example, in ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, disorder in the tetrahydrobenzo ring was observed in X-ray data but not in NMR due to solution-state averaging . Cross-validate using variable-temperature NMR or solid-state NMR to reconcile differences.

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Continuous flow reactors enable precise control of reaction parameters (e.g., residence time, temperature), minimizing side reactions. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, as outlined in CRDC subclass RDF2050104 . For stereosensitive steps, employ chiral catalysts or enantioselective chromatography during scale-up.

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guided by bioisosteric replacement are critical. For example, replacing the ethoxy group with a difluoromethyl moiety (as in ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate) may improve metabolic stability . Toxicity can be screened using in silico tools like ProTox-II or in vitro assays (e.g., hepatocyte viability).

Methodological Resources

  • Experimental Design : Use CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor design and optimization .
  • Data Analysis : Apply statistical frameworks from the Polish Journal of Chemical Technology for multivariate analysis of reaction parameters .

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